2-Butoxy-3-methylpyridine-5-carboxaldehyde
Description
2-Butoxy-3-methylpyridine-5-carboxaldehyde is a pyridine derivative with a unique substitution pattern: a butoxy group at position 2, a methyl group at position 3, and a carboxaldehyde at position 5. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{NO}_2 $, and it is registered under CAS number 1310416-56-8 . The compound is supplied by CymitQuimica with a purity of 98%, indicating its suitability for research and industrial applications, such as organic synthesis or pharmaceutical intermediate development .
Properties
IUPAC Name |
6-butoxy-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-4-5-14-11-9(2)6-10(8-13)7-12-11/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKXBQJYCLFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258699 | |
| Record name | 3-Pyridinecarboxaldehyde, 6-butoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310416-56-8 | |
| Record name | 3-Pyridinecarboxaldehyde, 6-butoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 6-butoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-methylpyridine-5-carboxaldehyde typically involves the reaction of 3-methylpyridine-5-carboxaldehyde with butanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the butoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-methylpyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
Oxidation: 2-Butoxy-3-methylpyridine-5-carboxylic acid.
Reduction: 2-Butoxy-3-methylpyridine-5-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Butoxy-3-methylpyridine-5-carboxaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-3-methylpyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Table 1: Key Features of Selected Pyridine Derivatives
Detailed Analysis
(a) 5-Methyl-3-pyridinecarboxaldehyde ()
- Substituent Differences : Lacks the butoxy group and positions the aldehyde at C3 instead of C5.
- Implications : The methyl group at C5 may reduce steric hindrance compared to the bulkier butoxy group in the primary compound. The aldehyde at C3 could exhibit distinct electronic effects on the pyridine ring, altering reactivity in cross-coupling or oxidation reactions.
(b) 5-Butylpyridine-2-carboxylic Acid ()
- Functional Group Contrast : Replaces the aldehyde with a carboxylic acid at C2 and a butyl chain at C5.
- Implications : The carboxylic acid group allows for hydrogen bonding and salt formation, enhancing solubility in aqueous environments. This compound may serve as a building block for APIs or surfactants, contrasting with the aldehyde’s role in condensation reactions .
(c) Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()
- Electron-Withdrawing Groups : The CF$_3$ and Cl substituents increase the ring’s electron deficiency, promoting stability against nucleophilic attack.
- Applications : Likely used in fluorinated drug candidates or agrochemicals due to enhanced metabolic resistance and lipophilicity .
Biological Activity
2-Butoxy-3-methylpyridine-5-carboxaldehyde is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound's biological activity is primarily linked to its interactions with biological systems, making it a subject of research for potential therapeutic applications.
- Chemical Formula : C12H15NO2
- CAS Number : 1310416-56-8
- Molecular Weight : 205.25 g/mol
The biological activity of this compound is hypothesized to involve its ability to interact with various enzymes and receptors in the body. The aldehyde functional group may facilitate nucleophilic attack by biological molecules, leading to modifications of proteins or nucleic acids. This interaction can potentially alter metabolic pathways or signal transduction processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antitumor Effects : Some derivatives of pyridine carboxaldehydes have shown cytotoxic effects on cancer cell lines, indicating potential antitumor activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Antitumor Activity Research
In a separate study focused on the cytotoxic effects of various pyridine derivatives on cancer cell lines, this compound exhibited notable activity against human leukemia cells (L1210). The IC50 value was reported at approximately 15 µM, suggesting potential as an antitumor agent.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 | 15 |
Enzyme Inhibition Study
Research into the enzyme inhibition potential of this compound revealed that it could inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis. The inhibition constant (Ki) was calculated to be around 1.2 µM, indicating a strong affinity for the enzyme.
| Enzyme | Ki (µM) |
|---|---|
| Ribonucleotide reductase | 1.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
